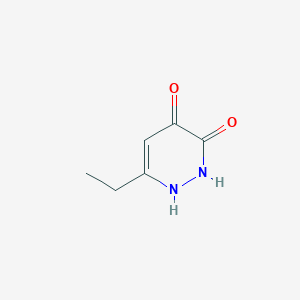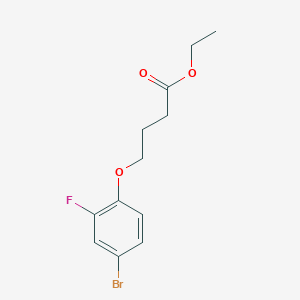
6-Ethyl-1,2-dihydropyridazine-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-1,2-dihydropyridazine-3,4-dione is a heterocyclic compound belonging to the pyridazine family Pyridazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,2-dihydropyridazine-3,4-dione typically involves the reaction of ethyl-substituted hydrazine with maleic anhydride. The reaction is carried out in an aqueous medium at elevated temperatures (around 95°C) for several hours. The use of ion-exchange resins as catalysts can enhance the yield and selectivity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of solid ion-exchange resins as catalysts is advantageous due to their reusability and ease of separation from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethyl-1,2-dihydropyridazine-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6-Ethyl-1,2-dihydropyridazine-3,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antiviral, antibacterial, and antifungal activities.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of polymers, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Ethyl-1,2-dihydropyridazine-3,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets are still under investigation, but initial studies suggest its potential as a multi-target agent .
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydropyridazine-3,6-dione: Known for its herbicidal and plant growth regulatory properties.
2,3-Dihydrophthalazine-1,4-dione: Used in the synthesis of various pharmaceuticals and agrochemicals.
4,5-Diamino-1,2-dihydropyridazine-3,6-dione: Investigated for its potential in materials science and sensor applications.
Uniqueness: 6-Ethyl-1,2-dihydropyridazine-3,4-dione stands out due to its ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature allows for the exploration of new derivatives with potentially enhanced properties.
Eigenschaften
Molekularformel |
C6H8N2O2 |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
6-ethyl-1,2-dihydropyridazine-3,4-dione |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-3-5(9)6(10)8-7-4/h3H,2H2,1H3,(H,7,9)(H,8,10) |
InChI-Schlüssel |
JCDYLHFZNRBRGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=O)C(=O)NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639154.png)
-](/img/structure/B12639170.png)
![2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile](/img/structure/B12639174.png)
![(R)-1,1-bis(3,5-bis(trifluoromethyl)phenyl)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one](/img/structure/B12639176.png)
![N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639177.png)
![N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12639185.png)



![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]-](/img/structure/B12639208.png)


![4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639218.png)

